molecular formula C19H21FN2O4S B2756720 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide CAS No. 922105-52-0

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide

Cat. No.: B2756720
CAS No.: 922105-52-0
M. Wt: 392.45
InChI Key: XYWLYNKLENSKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethyl and oxo group at position 1 and 2, respectively. The benzene sulfonamide moiety is modified with ethoxy and fluorine substituents at positions 4 and 2.

Properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-3-22-17-8-6-14(11-13(17)5-10-19(22)23)21-27(24,25)15-7-9-18(26-4-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWLYNKLENSKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable base.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the quinoline core.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Oxidation can yield products with carboxylic acid or aldehyde functional groups.

    Reduction: Reduction can produce alcohol derivatives.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Tetrahydroquinoline Moieties

The following compounds share structural similarities with the target molecule:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight Source
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro... Chloro, fluoro, acetamido, and cyclopropyl substituents; extended sulfonamide linkage Not provided Not provided
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide Methyl-oxo-tetrahydroquinoline fused with tetrahydroisoquinoline; propionamide tail C22H25N3O2 363.45
BD4414 Trifluoromethoxy and chlorophenylamino substituents on tetrahydroquinoline C25H23ClN2O3 ~434.9 (calc.)

Key Observations :

  • Substituent Effects : The ethoxy and fluorine groups in the target compound may enhance lipophilicity compared to methoxy or chloro substituents (e.g., BD4414 ). Fluorine’s electron-withdrawing nature could influence binding affinity in enzymatic targets.
  • Core Modifications: The ethyl-oxo-tetrahydroquinoline core distinguishes the target from analogues like the methyl-oxo variant in , which features a fused tetrahydroisoquinoline system. Such modifications alter steric and electronic profiles, impacting target selectivity.
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods used for analogues in (e.g., palladium-catalyzed coupling) but may require optimization for introducing ethoxy and fluorine groups .
Functional Group Comparisons
  • Sulfonamide Linkage : The sulfonamide group in the target and ’s compound is critical for hydrogen bonding in biological targets. However, ’s compound includes a dimethylphenyl sulfonamide, which may reduce solubility compared to the target’s simpler benzene sulfonamide.
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (vs. chlorine in BD4414 ) could improve metabolic stability and target binding precision.
Pharmacological Implications (Inferred)
  • Kinase Inhibition: The tetrahydroquinoline scaffold is prevalent in kinase inhibitors (e.g., imatinib derivatives). The ethyl-oxo group may mimic ATP-binding pocket interactions .
  • Antimicrobial Activity : Fluoro-sulfonamide hybrids (e.g., ) often exhibit antibacterial properties, though substituent choice dictates spectrum and potency.

Biological Activity

4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a sulfonamide functional group linked to a tetrahydroquinoline derivative, which suggests possible interactions with various biological targets.

Chemical Structure and Properties

The chemical formula of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is C17H20FN2O3SC_{17}H_{20}FN_{2}O_{3}S. The presence of the ethoxy group and the fluorine substitution on the benzene ring enhances its chemical reactivity and potential selectivity towards biological targets.

Research indicates that compounds similar to this sulfonamide exhibit significant biological activities, particularly in modulating metabolic pathways and pain-related conditions. The tetrahydroquinoline core is known for its ability to interact with various receptors and enzymes, which may contribute to the pharmacological effects observed.

Biological Activities

The biological activities of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Potential to reduce inflammation through modulation of inflammatory pathways.
Analgesic May provide pain relief by interacting with pain receptors.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group may enhance this activity by interfering with bacterial folate synthesis pathways.
  • Anti-inflammatory Effects : In a model of acute inflammation, 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide showed a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Studies : Animal studies have indicated that this compound can significantly reduce pain responses in models of nociception, likely through central nervous system pathways.
  • Anticancer Research : Preliminary in vitro studies revealed that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.

Synthesis and Structure–Activity Relationship

The synthesis of this compound involves multiple steps starting from appropriate precursors to form the tetrahydroquinoline core. The introduction of the sulfonamide group can be achieved via sulfonylation reactions. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy:

Compound Name Structure Features Biological Activity
N-(1-Ethyl-2-Oxo-Tetrahydroquinolin) SulfonamidesTetrahydroquinoline coreCannabinoid receptor modulation
4-Methyl-N-(Naphthalene) SulfonamideSimilar sulfonamide group with naphthaleneAntimicrobial properties
6-Chloro-N-(Aromatic) SulfonamidesChlorinated aromatic ringAnticancer activity

The unique combination of ethoxy and fluorine substituents in 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide may enhance its selectivity and efficacy towards specific biological targets compared to other similar compounds.

Q & A

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Protocol :
  • Combination Index (CI) : Use Chou-Talalay method (CompuSyn software) with cisplatin (CI <0.8 indicates synergy) .
  • Transcriptomics : RNA-seq of treated cells to identify upregulated/downregulated pathways (e.g., apoptosis genes BAX/BCL2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.